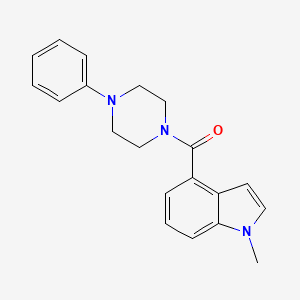![molecular formula C13H12N4O4S2 B12187869 N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide](/img/structure/B12187869.png)
N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide is a complex organic compound that incorporates a benzothiadiazole moiety, a sulfonamide group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method is the diazotization of 2-aminothiophenol followed by cyclization to form the benzothiadiazole ring . The sulfonamide group is then introduced through a sulfonation reaction, where the benzothiadiazole is treated with chlorosulfonic acid, followed by reaction with an amine . The final step involves coupling the sulfonamide derivative with furan-2-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the diazotization and sulfonation steps, and large-scale coupling reactions using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Nitro or halogenated benzothiadiazole derivatives.
Scientific Research Applications
N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzothiadiazole core can interact with electron-rich sites, while the sulfonamide group can form hydrogen bonds with biological molecules . In electronic applications, the compound’s electron-withdrawing properties enhance the performance of devices like OLEDs and solar cells by improving charge transport and stability .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler derivative used in similar applications but lacks the additional functional groups that provide N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide with its unique properties.
1,2,3-Benzothiadiazole: Another derivative with similar electronic properties but different reactivity and stability profiles.
Uniqueness
This compound is unique due to its combination of a benzothiadiazole core, a sulfonamide group, and a furan ring. This combination provides a balance of electronic properties, reactivity, and stability that is not found in simpler derivatives. The presence of the sulfonamide group enhances its potential for biological applications, while the furan ring contributes to its versatility in chemical synthesis .
Properties
Molecular Formula |
C13H12N4O4S2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N4O4S2/c18-13(10-4-2-8-21-10)14-6-7-15-23(19,20)11-5-1-3-9-12(11)17-22-16-9/h1-5,8,15H,6-7H2,(H,14,18) |
InChI Key |
VSCOUVDRFONDFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B12187786.png)
![N-(diphenylmethyl)-2-{[2-(4-methoxyphenoxy)ethyl]amino}propanamide](/img/structure/B12187800.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12187813.png)
![N-(2-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12187814.png)

![1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12187833.png)
![6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B12187839.png)
![2-(2,4-dichlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12187841.png)
![N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12187845.png)

![3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine](/img/structure/B12187858.png)

![[(4-Propoxynaphthyl)sulfonyl]-1,3-thiazol-5-ylamine](/img/structure/B12187872.png)
![4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B12187875.png)
